molecular formula C10H13ClN2O B13031623 6-Amino-3-ethylindolin-2-one hydrochloride

6-Amino-3-ethylindolin-2-one hydrochloride

Cat. No.: B13031623
M. Wt: 212.67 g/mol
InChI Key: JXDDGBYMZMLYGQ-UHFFFAOYSA-N
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Description

6-Amino-3-ethylindolin-2-one hydrochloride is a chemical compound with the molecular formula C10H12N2O·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-ethylindolin-2-one hydrochloride typically involves the reaction of 3-ethylindolin-2-one with an amine source under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For this compound, the reaction conditions may include the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-ethylindolin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce various substituted indole compounds .

Scientific Research Applications

6-Amino-3-ethylindolin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-ethylindolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-ethylindolin-2-one hydrochloride is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in chemical synthesis and potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

6-amino-3-ethyl-1,3-dihydroindol-2-one;hydrochloride

InChI

InChI=1S/C10H12N2O.ClH/c1-2-7-8-4-3-6(11)5-9(8)12-10(7)13;/h3-5,7H,2,11H2,1H3,(H,12,13);1H

InChI Key

JXDDGBYMZMLYGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=C(C=C2)N)NC1=O.Cl

Origin of Product

United States

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